molecular formula C18H18O9 B14085949 Geshoidin

Geshoidin

Cat. No.: B14085949
M. Wt: 378.3 g/mol
InChI Key: SGQJDTLFQCDZGS-UQEKQVNISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Geshoidin involves the extraction from the plant Rhamnus prinoides. The air-dried plant materials are ground to a powder and extracted ultrasonically using 60% ethanol at room temperature for 30 minutes. This process is repeated three times to produce the crude Rhamnus prinoides extracts .

Industrial Production Methods

Mechanism of Action

The mechanism of action of Geshoidin involves its antioxidant properties, where it scavenges free radicals and reduces oxidative stress. The molecular targets include reactive oxygen species (ROS) and enzymes involved in inflammatory pathways, such as COX-2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Geshoidin

This compound is unique due to its specific presence in Rhamnus prinoides and its significant role in traditional Ethiopian beverages. Its distinct naphthalene glycoside structure also sets it apart from other similar compounds .

Properties

Molecular Formula

C18H18O9

Molecular Weight

378.3 g/mol

IUPAC Name

4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-benzo[f][2]benzofuran-3-one

InChI

InChI=1S/C18H18O9/c19-5-10-13(20)15(22)16(23)18(27-10)26-9-3-1-2-7-4-8-6-25-17(24)12(8)14(21)11(7)9/h1-4,10,13,15-16,18-23H,5-6H2/t10-,13-,15+,16-,18-/m1/s1

InChI Key

SGQJDTLFQCDZGS-UQEKQVNISA-N

Isomeric SMILES

C1C2=C(C(=C3C(=C2)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)O1

Canonical SMILES

C1C2=C(C(=C3C(=C2)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O1

Origin of Product

United States

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